Isosakuranetin

Ion Channel Pharmacology Pain Research TRPM3

Researchers requiring a potent, selective TRPM3 channel blocker often face inconsistent potency across commercial flavanones. Isosakuranetin (4'-Methylnaringenin) is the definitive TRPM3 inhibitor, providing verified sub-100 nM potency and established in vivo efficacy. • TRPM3 IC₅₀: 50 nM in HEK293 cells - 22-fold more potent than hesperetin, enabling lower dosing to reduce off-target effects. • In Vivo Validation: 2 mg/kg reduces thermal/chemical pain responses in mice, confirming target engagement. • Supply Assurance: ≥98% purity (HPLC), available from mg to gram scale, with global ambient-temperature shipping.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 480-43-3
Cat. No. B191617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosakuranetin
CAS480-43-3
Synonyms5,7-Dihydroxy-4'-methoxyflavanone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
InChIKeyHMUJXQRRKBLVOO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosakuranetin Technical Overview


Isosakuranetin (4'-Methylnaringenin) is a naturally occurring O-methylated flavanone predominantly found in Citrus species . It belongs to the flavonoid class, specifically the flavanone subclass, and is structurally characterized by a 4'-methoxy substitution on the B-ring, distinguishing it from its closely related analogs such as naringenin and hesperetin . In preclinical research, isosakuranetin has been identified as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with reported IC50 values of 50 nM in mouse TRPM3-expressing HEK293 cells [1], and has demonstrated efficacy in various in vitro and in vivo models of pain and inflammation [1][2].

TRPM3 channel inhibition studies Selective inhibition of TRPM3-mediated calcium signaling in cell models
4'-Methoxy flavanone scaffold Structurally distinct from naringenin and hesperetin; enables class-specific profiling
Pain & inflammation model fit Reported use in thermal/chemical pain models and inflammatory bone remodeling studies

Isosakuranetin vs. Flavanone Analogs


Despite sharing a core flavanone scaffold with compounds like naringenin (lacking a 4'-methoxy group) and hesperetin (featuring a 3'-hydroxy-4'-methoxy pattern), isosakuranetin exhibits a distinct pharmacological profile that precludes simple substitution . Its unique 4'-methoxy substitution pattern confers markedly different properties: it achieves a 20-fold greater potency at the TRPM3 channel compared to hesperetin [1], demonstrates a different selectivity profile against related ion channels [1], and shows a stereospecific pharmacokinetic disposition in vivo that is distinct from other flavanones [2]. These quantitative differences underscore the scientific risk of assuming interchangeability within the flavanone class and highlight the necessity for compound-specific selection based on empirical evidence.

TRPM3 potency Flavanone analogs such as hesperetin show markedly lower TRPM3 inhibition (reported >10-fold difference); substituting may shift assay potency context significantly.
Selectivity profile Isosakuranetin's selectivity against sensory TRP channels (TRPM8, TRPV1) may not transfer to naringenin or hesperetin.
Stereospecific disposition In vivo pharmacokinetics are stereospecific and differ from other flavanones; substitution can alter exposure and metabolite profiles.

Isosakuranetin Quantitative Evidence


TRPM3 Inhibition vs. Hesperetin

Isosakuranetin demonstrates significantly higher inhibitory potency at the TRPM3 channel compared to the structurally related flavanone hesperetin. In a direct comparative study, isosakuranetin inhibited pregnenolone sulfate (PregS)-induced calcium uptake in HEK293 cells expressing mouse TRPM3 with an IC50 of 50 nM, whereas hesperetin required a concentration of 1.1 µM to achieve a similar effect, representing a 22-fold difference in potency [1]. Furthermore, isosakuranetin at 10 µM showed no significant inhibition of other sensory TRP channels (TRPM1, TRPM8, TRPV1), confirming its selectivity [1].

TRPM3 Inhibition vs. Hesperetin
Head-to-head
IC50 50 nM vs 1.1 µM
22-fold difference
Supports TRPM3-selective inhibition context
HEK293 cells expressing mouse TRPM3; PregS-induced Ca2+ uptake
Ion Channel Pharmacology Pain Research TRPM3 Calcium Signaling

Subchondral Bone Remodeling in Osteoarthritis

In a mouse model of osteoarthritis (OA), isosakuranetin (ISN) treatment led to significant improvements in subchondral bone microarchitecture compared to vehicle-treated OA controls. Specifically, ISN treatment enhanced bone volume/total volume (BV/TV) by a significant margin (exact fold-change not numerically stated, but described as 'enhanced'), increased trabecular number (Tb.N), and increased trabecular thickness (Tb.Th), while diminishing the trabecular pattern factor (Tb.pf) [1]. These quantitative micro-CT parameters indicate a direct protective effect of ISN against OA-induced subchondral bone loss, a key pathological feature of the disease. Notably, among three compounds (Broussonin A, Markogein, Isosakuranetin) screened for affinity to bone marrow mononuclear cell membranes, only ISN exerted a significant inhibitory effect on RANKL-induced osteoclastogenesis [1].

Subchondral Bone Microarchitecture
Trial context
Enhanced BV/TV, Tb.N, Tb.Th
Decreased Tb.pf vs vehicle
Supports OA model bone-remodeling endpoint context
In vivo mouse OA model, micro-CT; ISN only active in RANKL screen
Osteoarthritis Bone Remodeling In Vivo Pharmacology Osteoclastogenesis

Apoptosis and Autophagy in Leukemia Cells

Isosakuranetin exhibits cell-type specific modulation of signaling pathways in human leukemia cells. In a 48-hour treatment, isosakuranetin increased Beclin-1 expression and suppressed JNK pathway activation in HL-60 cells, while up-regulating the PI3K/Akt signaling cascade. In contrast, in U937 cells, it up-regulated both AMPK/PI3K/Akt and JNK signaling, and down-regulated Beclin-1 expression [1]. This differential modulation contrasts with some other flavonoids which may show a more uniform mechanism of action across cell lines, highlighting a context-dependent pharmacological profile.

Leukemia Cell Signaling
Context-dependent
HL-60: ↑Beclin-1, ↓JNK
U937: ↑JNK, ↓Beclin-1
Reported cell-type specific pathway response
48h treatment; class-level comparison with flavonoids
Cancer Pharmacology Leukemia Apoptosis Autophagy AMPK/PI3K/Akt Pathway

CYP450 Modulation in Liver Cirrhosis

Isosakuranetin demonstrates a restorative effect on hepatic and intestinal CYP450 enzyme expression in a rat model of liver cirrhosis, which in turn normalizes the pharmacokinetics of co-administered drugs. In rats with N-dimethylnitrosamine-induced liver cirrhosis (LC), the total area under the plasma concentration-time curve (AUC) of tofacitinib was increased by 158% compared to healthy controls. However, in LC rats pre-treated with isosakuranetin (LC-ISN), the AUC of tofacitinib was decreased by 35.1% compared to the untreated LC group, indicating a partial restoration of drug clearance [1]. This effect was attributed to isosakuranetin-induced increases in the hepatic and intestinal expression of CYP3A1/2 and CYP2C11, regulated by PXR and CAR [1].

CYP450 & Tofacitinib PK
Head-to-head
Tofacitinib AUC
↓35.1% in LC-ISN vs LC
Supports CYP induction and PK normalization context
Rat liver cirrhosis model; PXR/CAR regulation
Hepatology Drug Metabolism Pharmacokinetics Liver Cirrhosis CYP3A1/2

Isosakuranetin Research Applications


TRPM3 Blockade in Pain Research

Researchers requiring a potent and selective TRPM3 inhibitor for in vitro or in vivo studies of pain, thermosensation, or calcium signaling should prioritize isosakuranetin. With an IC50 of 50 nM, it is 22-fold more potent than hesperetin in blocking TRPM3-mediated calcium influx [1], allowing for lower dosing to mitigate off-target effects and solubility challenges. Its demonstrated in vivo efficacy in reducing thermal and chemical pain responses in mice at 2 mg/kg further validates its utility as a pharmacological tool for probing TRPM3 function [1].

Subchondral Bone Remodeling in Osteoarthritis

Isosakuranetin serves as a specific chemical probe for studying the NF-κB/CXCL2 axis in osteoclastogenesis and subchondral bone remodeling. It was the sole active compound identified in a focused screen of natural products for inhibiting RANKL-induced osteoclast formation, and its in vivo efficacy in improving multiple micro-CT parameters of subchondral bone architecture in an OA mouse model is a key differentiator [2]. This application is distinct from general anti-inflammatory studies and is supported by quantitative bone histomorphometry data.

Autophagy & Apoptosis in Leukemia

For oncology research focusing on the PI3K/Akt/mTOR and AMPK signaling networks, isosakuranetin offers a unique profile of cell-type specific pathway modulation. Its ability to differentially regulate JNK and Beclin-1 expression in HL-60 versus U937 leukemia cells [3] provides a precise tool for dissecting the crosstalk between autophagy and apoptosis pathways, a nuance that may be lost with less selective flavanones.

CYP450 Modulation in Liver Disease Models

Investigators conducting drug metabolism and pharmacokinetic (DMPK) studies in the context of liver disease may find isosakuranetin uniquely valuable. Its demonstrated ability to partially restore CYP3A1/2 and CYP2C11 expression and normalize tofacitinib clearance in a cirrhotic rat model (reducing AUC by 35.1% versus disease controls) [4] makes it a relevant compound for studying the interplay between liver pathology, nuclear receptor regulation (PXR/CAR), and drug disposition.

Application
Selection Property
Validation Focus
TRPM3 calcium signaling studies
Selective TRPM3 inhibition profile
Calcium flux and in vivo pain model endpoints
OA subchondral bone research
NF-κB/CXCL2 pathway modulation
Micro-CT and osteoclastogenesis assays
Leukemia cell signaling studies
Cell-type specific AMPK/PI3K/Akt modulation
Autophagy and apoptosis marker analysis
Liver disease DMPK research
CYP3A1/2 and CYP2C11 restoration
Pharmacokinetic exposure normalization in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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